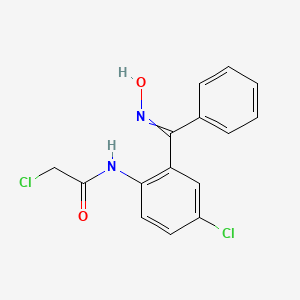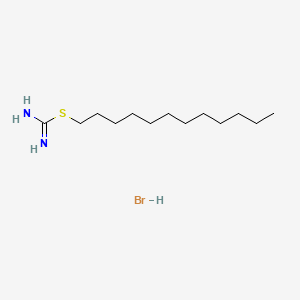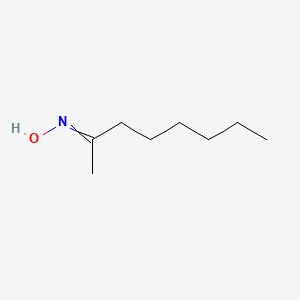
2-Octanone oxime
概要
説明
2-Octanone oxime: is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with a hydroxylamine group attached. Its chemical formula is C8H17NO, and it is derived from 2-octanone. Oximes are generally known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 2-Octanone oxime can be synthesized through the condensation of 2-octanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 2-octanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a slightly basic condition using a base like sodium carbonate.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. One such method includes grinding 2-octanone with hydroxylamine hydrochloride in the presence of a catalyst like bismuth oxide (Bi2O3) at room temperature. This method is efficient, environmentally friendly, and provides high yields .
化学反応の分析
Types of Reactions: 2-Octanone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime using reagents like sodium metal, sodium amalgam, or hydrogenation produces amines.
Beckmann Rearrangement: Heating the oxime with an acid converts it into an amide through the Beckmann rearrangement.
Common Reagents and Conditions:
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.
Reduction: Sodium metal, sodium amalgam, or hydrogen gas with a suitable catalyst.
Beckmann Rearrangement: Acidic conditions, typically using sulfuric acid or polyphosphoric acid.
Major Products:
Hydrolysis: 2-Octanone and hydroxylamine.
Reduction: Primary and secondary amines.
Beckmann Rearrangement: Amides
科学的研究の応用
2-Octanone oxime has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Ligand Chemistry: Acts as a versatile ligand in coordination chemistry, forming complexes with transition metals.
Polymer Science: Utilized in oxime click chemistry for the development of functional polymeric materials, including self-healing polymers and hydrogels.
Medicinal Chemistry: Investigated for its potential as a reactivator of acetylcholinesterase in the treatment of organophosphorus poisoning.
作用機序
The mechanism of action of 2-octanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards various nucleophiles and electrophiles. In the context of acetylcholinesterase reactivation, oximes displace the phosphoryl moiety from the enzyme, thereby restoring its activity. This reactivation process is crucial in counteracting the effects of organophosphorus compounds .
類似化合物との比較
Pralidoxime: An oxime used as an antidote for organophosphorus poisoning.
Obidoxime: Another oxime with similar reactivating properties.
Methoxime: Used in medicinal chemistry for its reactivating properties.
Uniqueness of 2-Octanone Oxime: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions.
特性
CAS番号 |
7207-49-0 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
(NE)-N-octan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3/b9-8+ |
InChIキー |
GZRPVYSKBVDCBV-CMDGGOBGSA-N |
SMILES |
CCCCCCC(=NO)C |
異性体SMILES |
CCCCCC/C(=N/O)/C |
正規SMILES |
CCCCCCC(=NO)C |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
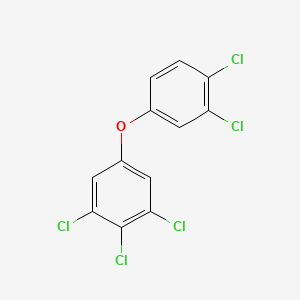
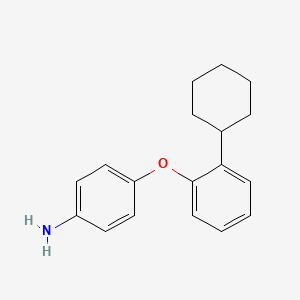

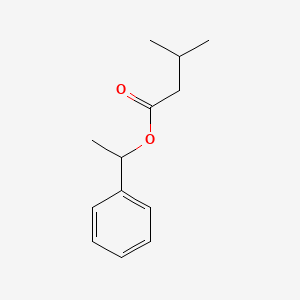
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)

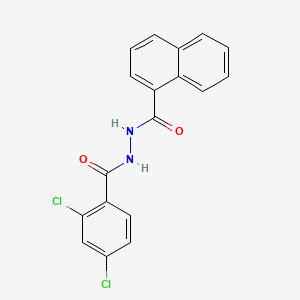
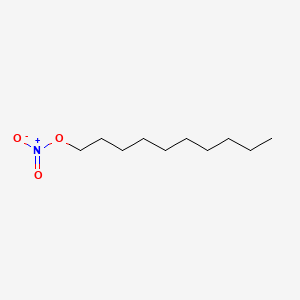


![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)
